molecular formula C6H12O4 B122923 (S)-ethyl 3,4-dihydroxybutanoate CAS No. 108585-47-3

(S)-ethyl 3,4-dihydroxybutanoate

Cat. No. B122923
M. Wt: 148.16 g/mol
InChI Key: VKYSMCMNKCLRND-YFKPBYRVSA-N
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Description

(S)-ethyl 3,4-dihydroxybutanoate is a chemical compound with the molecular formula C6H12O4 . It is an ester and a derivative of 3,4-dihydroxybutanoic acid . This compound is used as a chiral source in asymmetric synthesis.


Synthesis Analysis

The synthesis of (S)-ethyl 3,4-dihydroxybutanoate has been reported in the literature. For instance, an improved process for the preparation and isolation of esters of (S)-3,4-O-isopropylidine-3,4-dihydroxybutanoic acid, cyclic orthoesters of (S)-3,4-dihydroxybutanoic acid, and (S)-3-hydroxybutyrolactone in a one-pot process from a carbohydrate substrate is described . Another method involves the reduction of dimethyl malate with borane-dimethyl sulfide complex/NaBH followed by acid-catalyzed reaction with dimethoxypropane to yield the acetonide .


Physical And Chemical Properties Analysis

(S)-ethyl 3,4-dihydroxybutanoate has a molecular weight of 148.16 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 148.07355886 g/mol . The topological polar surface area of the compound is 66.8 Ų . The compound has a complexity of 102 .

Scientific Research Applications

Application Summary

“(S)-ethyl 3,4-dihydroxybutanoate” is a key intermediate in the production of various pharmaceuticals, agrochemicals, and fine chemicals . It’s particularly important in the synthesis of chiral epoxides, which are high-value-added intermediates .

Methods of Application

Microorganisms with high epoxide hydrolase activity, such as Acinetobacter baumannii, are used in the kinetic resolution of ethyl 3,4-epoxybutyrate . The microorganisms are cultivated under aerobic conditions at 30°C using glucose as a carbon source . Resting cells are then used as biocatalysts for the kinetic resolution .

Results and Outcomes

The process results in the production of ®-ethyl-3,4-epoxybutyrates with over 99% enantiomeric excess and a 46% yield . This is the first report of epoxide hydrolases from A. baumannii being used to obtain enantiopure ®-ethyl-3,4-epoxybutyrate .

Safety And Hazards

The safety data sheet for (S)-ethyl 3,4-dihydroxybutanoate suggests that it should be handled with care. Contaminated clothing should be removed immediately and the area should be moved out of danger . More specific safety and hazard information may be available from the supplier or manufacturer .

properties

IUPAC Name

ethyl (3S)-3,4-dihydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYSMCMNKCLRND-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 3,4-dihydroxybutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WJ Choi, SM Puah, LL Tan, SS Ng - Applied microbiology and …, 2008 - Springer
Several new microorganisms have been isolated from soil samples with high epoxide hydrolase activity toward ethyl 3,4-epoxybutyrate. Screening was performed by enrichment culture …
Number of citations: 17 link.springer.com

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